Molecular Weight and Lipophilicity Differentiation vs. Dimethyl 2-Phenylfuran-3,4-dicarboxylate (CAS 37674-31-0)
The ethoxy substituent at the 2-position of dimethyl 2-ethoxy-5-phenyl-furan-3,4-dicarboxylate (MW 304.29) confers a molecular weight increase of 44.05 Da (+16.9%) relative to its closest structural analog, dimethyl 2-phenylfuran-3,4-dicarboxylate (CAS 37674-31-0; MW 260.24) . This substitution also adds one hydrogen bond acceptor and two rotatable bonds, and is predicted to increase logP from the experimentally referenced value of ~2.5 (XlogP 2.4 for the 2-phenyl analog) to an estimated range of 2.8–3.5 based on fragment-based calculation methods [1]. The elevated logP and molecular weight position the compound in a distinct physicochemical space relevant for membrane permeability and organic-phase partitioning in liquid-liquid extraction protocols.
| Evidence Dimension | Molecular weight and lipophilicity (logP) |
|---|---|
| Target Compound Data | MW 304.29 g/mol; estimated logP 2.8–3.5 (predicted) |
| Comparator Or Baseline | Dimethyl 2-phenylfuran-3,4-dicarboxylate (CAS 37674-31-0): MW 260.24 g/mol; XlogP 2.4 (calculated) |
| Quantified Difference | MW Δ = +44.05 Da (+16.9%); logP Δ ≈ +0.4 to +1.1 units (estimated increase) |
| Conditions | Calculated/predicted physicochemical properties from authoritative databases (Chem960, MMsINC) |
Why This Matters
For procurement decisions in medicinal chemistry or analytical method development, the higher MW and lipophilicity of the ethoxy-substituted compound predict different chromatographic retention, solubility, and membrane permeability profiles compared to the 2-phenyl analog, making them non-interchangeable for structure-activity relationship (SAR) studies.
- [1] MMsINC Database. Predicted SlogP: 2.76097 for a structurally related furan dicarboxylate. Università di Padova. View Source
